(Prop-2-yn-1-yl)(sulfamoyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

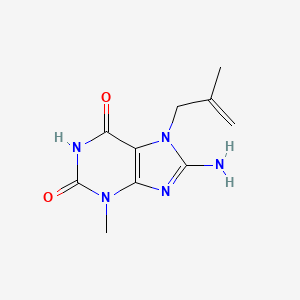

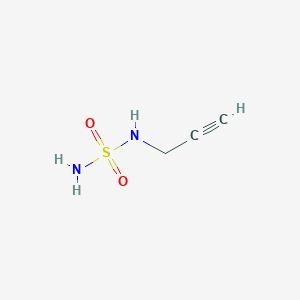

“(Prop-2-yn-1-yl)(sulfamoyl)amine” is a chemical compound with the CAS Number: 154743-04-1. It has a molecular weight of 134.16 and its Inchi Code is 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of propargylamines, which are a class of compounds that includes “this compound”, has been studied extensively. One method involves the 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) .Chemical Reactions Analysis

The chemical reactions involving propargylamines have been studied. For instance, both the starting material and the product act as photosensitizers in a reaction, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a molecular weight of 134.16 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Sulfamoyl azides, including those derived from (Prop-2-yn-1-yl)(sulfamoyl)amine, can be generated using novel sulfonyl azide transfer agents and react with alkynes forming 1-sulfamoyl-1,2,3-triazoles. These triazoles are stable progenitors of reactive intermediates useful in asymmetric olefin addition (Culhane & Fokin, 2011).

Amidification Methods

- An efficient method for the direct amidification of carboxylic acids via sulfinylamides, formed in situ from amines like this compound, is applicable to various acids and amines. This method is compatible with acids having unprotected moieties and useful for peptide synthesis (Bai, Zambroń & Vogel, 2014).

Interaction with Biomolecules

- The interaction of compounds like this compound derivatives with biomolecules such as bovine serum albumin has been explored. This research involves fluorescence and UV–vis spectral studies to understand binding constants and conformational changes in proteins (Meng et al., 2012).

Development of Biological Molecules

- Novel methods to synthesize various sulfamates and sulfamides directly from alcohols or amines, including this compound, have been developed. This is significant for late-stage sulfamoylation of pharmaceuticals (Wang et al., 2021).

Catalytic Processes

- The use of this compound in catalytic processes like chemoselective oxidative amination and nucleophilic trapping of gem-dimethyl alkynyl-tethered sulfamates has been demonstrated. This method leads to the formation of heterocycles containing aroyl and styryl groups (Pan, Wei & Shi, 2018).

Inhibition of Enzymes

- Sulfamides derived from this compound have been investigated as potential inhibitors of carbonic anhydrase isoenzymes, showing significant inhibitory effects. This is relevant for understanding the interaction of these compounds with human enzymes (Akıncıoğlu et al., 2013).

Green Chemistry Applications

- This compound has applications in green chemistry, like its use in the ultrasound-assisted one-pot Mannich reaction of aldehydes with ketones and amines. This method offers high yields, mild conditions, and environmental benefits (Zeng, Li & Shao, 2009).

Heterogeneous Catalysis

- Silica-bonded N-propyl sulfamic acid, derived from this compound, serves as an efficient catalyst for formylation and acetylation of alcohols and amines under heterogeneous conditions. This offers advantages in synthesis processes (Niknam & Saberi, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as propargylamines have been found to inhibit monoamine oxidase (mao) and lysine-specific demethylase-1 (lsd-1) . These targets play crucial roles in various biological processes, including neurotransmission and gene expression.

Mode of Action

It’s suggested that the compound and its product act as photosensitizers, generating singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species can interact with various biological targets, leading to changes in cellular function.

Biochemical Pathways

The generation of reactive oxygen species can affect various biochemical pathways, leading to changes in cellular function . For instance, reactive oxygen species can cause oxidative stress, which can affect signal transduction pathways, gene expression, and cellular metabolism.

Pharmacokinetics

The compound’s molecular weight (13416) and physical form (liquid) suggest that it may have certain bioavailability characteristics .

Result of Action

The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components, including proteins, lipids, and dna .

Eigenschaften

IUPAC Name |

3-(sulfamoylamino)prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVDORRVROYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)

![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)

![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)